molecular formula C29H22ClN3O2 B8709593 6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

Cat. No.: B8709593
M. Wt: 480.0 g/mol
InChI Key: JAHDAIPFBPPQHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: LNK754 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The synthesis typically involves the use of alkyne groups and azide groups, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate.

Industrial Production Methods: In industrial settings, the production of LNK754 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical use .

Biological Activity

The compound 6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of quinoline derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. For this specific compound, the synthetic route generally involves the introduction of the chlorophenyl and methylimidazol moieties, followed by the formation of the quinoline core. The structural formula is represented as follows:

C29H22ClN3O2\text{C}_{29}\text{H}_{22}\text{ClN}_3\text{O}_2

Antiproliferative Effects

The biological activity of this compound has been evaluated in various cancer cell lines, demonstrating significant antiproliferative effects. Notably, studies have shown that it exhibits cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Table 1: In Vitro Antiproliferative Activity

CompoundCell LineGI50 (µM)
This compoundMCF-715
This compoundPC-310

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed a lower GI50 value in PC-3 cells compared to MCF-7 cells, suggesting higher efficacy against prostate cancer.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis in cancer cells. Research indicates that it activates caspases (specifically caspase-3 and caspase-8), which are critical mediators of the apoptotic pathway. Additionally, it down-regulates anti-apoptotic proteins such as Bcl2, promoting programmed cell death in malignant cells.

Table 2: Mechanistic Insights

MechanismEffect
Caspase ActivationInduces apoptosis
Bcl2 Down-regulationPromotes cell death

Study on MCF-7 Cells

In a study evaluating the effects of this compound on MCF-7 cells, researchers found that treatment led to a significant decrease in cell viability. The study utilized an MTS assay to quantify cell survival after exposure to various concentrations of the compound over a 72-hour period. The results indicated that at a concentration of 15 µM, cell viability dropped below 50%.

Study on PC-3 Cells

Another investigation focused on PC-3 prostate cancer cells revealed similar findings. The compound demonstrated potent growth-inhibitory effects, with significant reductions in cell viability observed at concentrations as low as 10 µM.

Properties

Molecular Formula

C29H22ClN3O2

Molecular Weight

480.0 g/mol

IUPAC Name

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3

InChI Key

JAHDAIPFBPPQHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-[(4-Chloro-phenyl)-hydroxy-(3-methyl-3H-imidazol-4-yl)-methyl]-1-methyl-4-(3-trimethylsilanylethynyl-phenyl)-1H-quinolin-2-one (3.88 g, 7.03 mMol) was dissolved in THF (10 mL) under an atmosphere of dry N2. To this solution was added a solution of 1.0 N tetrabutylammonium fluoride in THF (20 mL, 20 mMol). The reaction mixture was stirred overnight at ambient temperature and was then concentrated under vacuum. The residue was partitioned between 4-(dicyanomethylene)-2-methyl-6-(4-dimethylamino-styryl)-4H-pyran (DCM) and water. The DCM layer was saved and washed 3 more times with water and then with brine. The DCM layer was dried over Na2SO4, filtered and concentrated under vacuum. The residue was chromatographed on flash silica gel eluting with a gradient from DCM to MeOH/DCM (4:96) to give 3.01 g of the titled compound.
Name
6-[(4-Chloro-phenyl)-hydroxy-(3-methyl-3H-imidazol-4-yl)-methyl]-1-methyl-4-(3-trimethylsilanylethynyl-phenyl)-1H-quinolin-2-one
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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